![molecular formula C9H6F3NO3 B12868925 (4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The trifluoromethoxy group attached to the benzene ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 4-(trifluoromethoxy)aniline with appropriate reagents to form the benzoxazole ring. One common method includes the cyclization of 4-(trifluoromethoxy)aniline with formic acid and acetic anhydride under reflux conditions. The resulting intermediate is then reduced to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetic acid
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides
Uniqueness
(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further adds to its versatility and utility in scientific research.
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-3,14H,4H2 |
InChI Key |
PFYWWRIKGZRSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

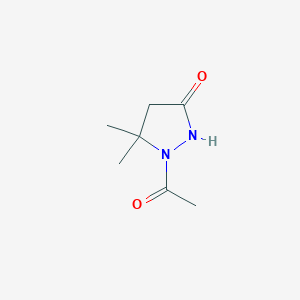
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
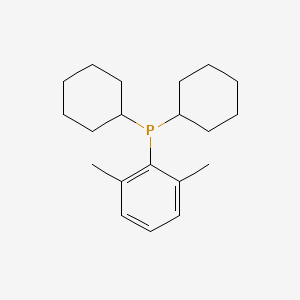
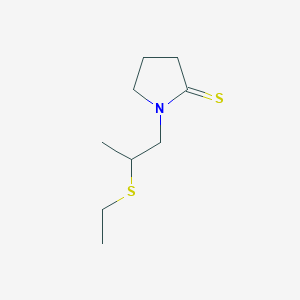
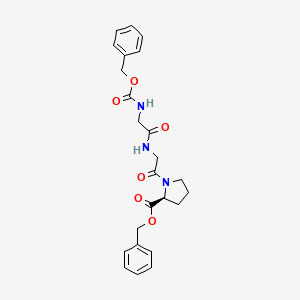

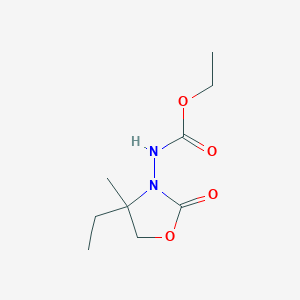

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-](/img/structure/B12868900.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
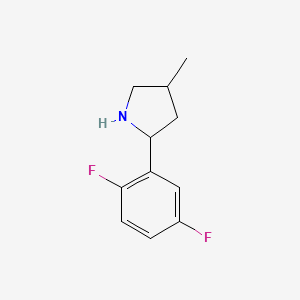
![Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-](/img/structure/B12868916.png)
